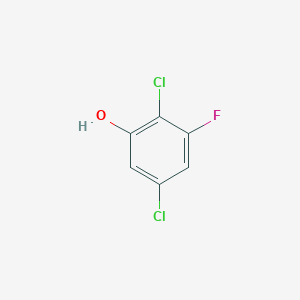

2,5-Dichloro-3-fluorophenol

Vue d'ensemble

Description

2,5-Dichloro-3-fluorophenol is a chemical compound with the molecular weight of 180.99 . It is a solid substance at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H3Cl2FO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . The storage temperature for this compound is between 2-8°C .Applications De Recherche Scientifique

Phenolic Compounds in Research

Phenolic compounds, such as chlorogenic acid and its derivatives, have been extensively studied for their biological and pharmacological effects. Chlorogenic acid, a phenolic compound found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective effects, among others. These properties make it an area of interest for further research to optimize its biological and pharmacological effects, potentially leading to its practical use as a natural safeguard food additive or in pharmaceutical applications (M. Naveed et al., 2018).

Fluorophores and Chemosensors

Research on compounds similar to 2,5-Dichloro-3-fluorophenol, such as 4-methyl-2,6-diformylphenol (DFP), indicates the development of chemosensors for detecting various analytes, showcasing the importance of these compounds in creating highly selective and sensitive chemosensors. This includes sensors for metal ions, anions, neutral molecules, and pH regions, highlighting the role of such compounds in advancing analytical chemistry and potential applications in environmental monitoring, healthcare, and industrial processes (P. Roy, 2021).

Environmental and Health Research

Compounds with chloro and fluoro groups are also significant in environmental and health research. For example, studies on 2,4-D herbicide toxicity and the environmental occurrence and toxicity of antimicrobial agents like triclosan provide insights into the environmental impact and health risks associated with the use of chlorinated phenols and related compounds. These studies contribute to understanding the toxicity mechanisms, environmental persistence, and potential health effects, guiding regulatory policies and the development of safer alternatives (Natana Raquel Zuanazzi et al., 2020); (G. Bedoux et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds like chlorophenols are known to interact with various enzymes and proteins in the cell .

Mode of Action

For instance, bromophenols, which are structurally similar to chlorophenols, consist of hydroxyl groups and halogen atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of halobenzenes or as halogenated derivatives of phenol .

Biochemical Pathways

It is known that chlorophenols can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . In the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction, organoboron reagents interact with palladium .

Pharmacokinetics

It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance stabilized carbocation .

Result of Action

It can be inferred that the compound’s interaction with its targets could lead to various biochemical changes, given the known reactions of similar compounds .

Action Environment

It is known that the success of the sm coupling reaction, which involves similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Propriétés

IUPAC Name |

2,5-dichloro-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTGMXAEWBWTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride](/img/structure/B3237742.png)

![4-[5-(3-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B3237794.png)

![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3237841.png)